molecular formula C23H46NO4+ B1212358 palmitoyl carnitine CAS No. 7085-35-0

palmitoyl carnitine

Cat. No.: B1212358
CAS No.: 7085-35-0
M. Wt: 400.6 g/mol
InChI Key: XOMRRQXKHMYMOC-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitoyl carnitine is synthesized through the enzymatic reaction of palmitoyl-CoA with carnitine. This reaction is catalyzed by the enzyme carnitine O-palmitoyltransferase, which is located in the mitochondrial outer membrane . The reaction conditions typically involve the presence of the enzyme and substrates in an aqueous medium at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound involves the large-scale enzymatic synthesis using recombinant enzymes to ensure high yield and purity. The process includes the fermentation of microorganisms engineered to overexpress carnitine O-palmitoyltransferase, followed by extraction and purification of the product .

Chemical Reactions Analysis

Types of Reactions: Palmitoyl carnitine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires the presence of oxygen, NAD+, and FAD as co-factors.

    Hydrolysis: Requires water and the enzyme carnitine palmitoyltransferase.

Major Products:

    Oxidation: Acetyl-CoA, NADH, and FADH2.

    Hydrolysis: Palmitic acid and carnitine.

Comparison with Similar Compounds

    Acetyl carnitine: Another ester derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.

    Butyryl carnitine: Similar to palmitoyl carnitine but with a shorter fatty acid chain.

    Octanoyl carnitine: Involved in the transport of medium-chain fatty acids.

Uniqueness: this compound is unique due to its role in the transport and metabolism of long-chain fatty acids, which are crucial for energy production in cells. Its specific interaction with the carnitine palmitoyltransferase system distinguishes it from other carnitine derivatives .

Properties

CAS No.

7085-35-0

Molecular Formula

C23H46NO4+

Molecular Weight

400.6 g/mol

IUPAC Name

(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/p+1

InChI Key

XOMRRQXKHMYMOC-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Synonyms

Hexadecanoylcarnitine
Palmitoylcarnitine
Palmitylcarnitine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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